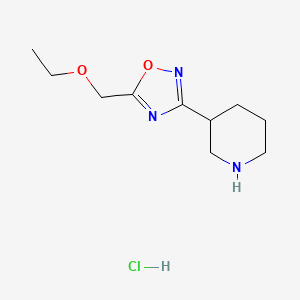

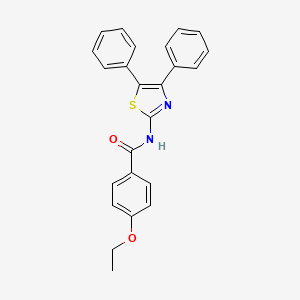

![molecular formula C29H32FN5O2S B2964956 N-[[4-(4-fluorophenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476441-10-8](/img/structure/B2964956.png)

N-[[4-(4-fluorophenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, etc. For the related compound “N-(4-fluorophenyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide”, the predicted density is 1.34±0.1 g/cm3 and the predicted pKa is 11.93±0.70 .科学的研究の応用

Adamantane Derivatives in Polymer Synthesis

Adamantane-containing polymers exhibit remarkable thermal stability and mechanical properties due to the bulky and rigid structure of the adamantane group. For example, adamantyl-containing polyamide-imides were synthesized with high thermal stability and mechanical strength, suggesting the potential of incorporating adamantane derivatives into polymers for advanced materials applications (Liaw & Liaw, 2001).

Antiviral Applications

Adamantane derivatives have been explored for their antiviral properties, particularly against influenza A virus. The adamantane group's incorporation into antiviral agents can block the M2 proton channel of the virus, preventing viral uncoating and replication. This mechanism has been the basis for the use of adamantanes like amantadine and rimantadine in antiviral therapies, although resistance has limited their effectiveness. Research into novel adamantane derivatives aims to overcome these resistance issues (Ma, Zhang, & Wang, 2016).

Catalysis

Adamantane derivatives have been utilized as ligands in catalysis, enabling the synthesis of coordination polymers with potential applications in catalytic reactions. For example, a molybdenum trioxide hybrid decorated by adamantane ligands demonstrated reversible catalytic activity, highlighting the utility of adamantane derivatives in developing new catalysts for chemical transformations (Lysenko et al., 2019).

Antimicrobial and Hypoglycemic Activities

Adamantane-isothiourea hybrids have shown promise in both antimicrobial and hypoglycemic activities, suggesting the therapeutic potential of adamantane derivatives in treating infections and diabetes. These hybrids exhibit broad-spectrum antibacterial activity and potent reduction in serum glucose levels in diabetic models, indicating their potential for development into new drugs (Al-Wahaibi et al., 2017).

Advanced Materials

The rigid structure of adamantane and its derivatives contribute significantly to the development of advanced materials, including polymers with exceptional thermal, mechanical, and optical properties. These materials find applications in optoelectronics, coatings, and other high-performance applications (Miao et al., 2020).

特性

IUPAC Name |

N-[[4-(4-fluorophenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32FN5O2S/c1-18-2-6-23(7-3-18)32-26(36)17-38-28-34-33-25(35(28)24-8-4-22(30)5-9-24)16-31-27(37)29-13-19-10-20(14-29)12-21(11-19)15-29/h2-9,19-21H,10-17H2,1H3,(H,31,37)(H,32,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYBHHXNVRKHQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C45CC6CC(C4)CC(C6)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-benzoylphenyl)-2-(4-chlorophenyl)-N-[(methoxyimino)methyl]acetamide](/img/structure/B2964874.png)

![4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B2964876.png)

![Ethyl 4-[(cyanomethyl)(methyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2964882.png)

![4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B2964887.png)

![2-hydroxy-4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2964889.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-2-(1-methylpiperidin-4-yl)-1H-imidazole-5-carboxamide](/img/structure/B2964891.png)